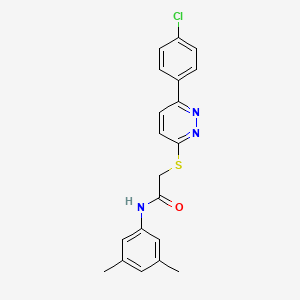
(3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss methoxamine hydrochloride, which is a synthetic sympathomimetic amine with therapeutic uses, including the treatment of paroxysmal supraventricular tachycardia and the prevention of hypotension induced by spinal anesthesia . Methoxamine hydrochloride differs from epinephrine by having a methoxy group instead of a hydroxy group on the benzene ring .
Synthesis Analysis
The synthesis of related compounds involves several steps, including addition, hydrolysis, cyclization, oximation, esterification, and rearrangement reactions . The synthesis of 3-amino-6-methoxy-3,4-dihydro-2H- benzopyran-4-one hydrochloride, an intermediate of a dopamine D3 receptor selective agonist, is reported to have a total yield of 43.4% and confirmed by ^1HNMR, MS, and IR .
Molecular Structure Analysis
The molecular structure of related compounds, such as (2-Methoxybenzyl)(2-methoxybenzylidene)azanium (2-methoxyphenyl)methanaminium tetrachloridozincate(II) monohydrate, features intramolecular N—H⋯O hydrogen bonds . In the crystal, components are linked by an extensive three-dimensional network of hydrogen bonds, including N—H⋯O, O—H⋯Cl, and N—H⋯Cl interactions, with some weak C—H⋯O interactions also occurring .
Chemical Reactions Analysis
Methoxamine hydrochloride has been reported to be effective in terminating attacks of supraventricular tachycardia without inducing ventricular fibrillation or other arrhythmias, even in the cyclopropane-sensitized heart . It does not prevent carotid sinus-induced cardiac standstill, nor does it increase the ventricular rate in heart block . The bradycardia caused by intravenous injection can be abolished or prevented by atropine, which acts as the antidote .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxamine hydrochloride include its ability to act as a sympathomimetic compound with pressor effects . It is used therapeutically to prevent hypotension during spinal anesthesia and to treat supraventricular tachycardia . The compound's efficacy and safety profile in these applications have been documented through case reports and clinical observations .
科学的研究の応用
Chemical Synthesis and Molecular Structure
- The study of nucleophilic addition reactions involving hydroxylamine, methoxylamine, and hydrazine to malononitrileoxime demonstrates the chemical versatility and reactivity of compounds containing methoxy groups and nitrogen functionalities. Such reactions are foundational in synthesizing various organic compounds, suggesting potential utility in developing novel chemical entities or intermediates (Arulsamy & Bohle, 2000).
Medicinal Chemistry and Drug Design
- The design and synthesis of quinoline derivatives carrying 1,2,3-triazole moiety, including methanamine derivatives, highlight the role of these compounds in medicinal chemistry. Such derivatives exhibit significant antibacterial and antifungal activities, suggesting potential applications in discovering and developing new antimicrobial agents (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes incorporating methanamine derivatives have been studied for their photocytotoxic properties and ability to interact with cellular DNA. These complexes are explored for their potential applications in treating cancer through apoptosis induction and generating reactive oxygen species under red light illumination, indicating a possible research avenue for (3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride in photodynamic therapy and cellular imaging (Uttara Basu et al., 2014).
特性
IUPAC Name |
(3-methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S.ClH/c1-11-7(5-8)3-2-4-12(9,10)6-7;/h2-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXSBODDSBGQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCS(=O)(=O)C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)
![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2529200.png)


![[(4S)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2529204.png)


![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2529209.png)
![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2529216.png)
![1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea](/img/structure/B2529217.png)